Methylfelbamate
Overview
Description
Felbamate is an anticonvulsant drug used in the treatment of epilepsy . It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox–Gastaut syndrome in children .
Molecular Structure Analysis
Felbamate has the chemical formula C11H14N2O4 . It is related to the sedative meprobamate, but it does not have sedative qualities .
Physical And Chemical Properties Analysis
Felbamate is minimally water soluble, but readily lipid soluble . It has an excellent bioavailability of greater than 90% after oral administration .
Scientific Research Applications
Anticonvulsant Properties and Epilepsy Treatment
Methylfelbamate has been extensively studied for its anticonvulsant effects. It is effective against both chemically and electrically induced seizures in laboratory animals . Researchers have explored its potential as an adjunctive therapy for epilepsy, especially in cases where other antiepileptic drugs are insufficient or cause adverse effects.
Chemoenzymatic Synthesis of Enantiomers
Methylfelbamate serves as a precursor for synthesizing enantiomers of 2-phenyl-3-hydroxypropylcarbamate . This chemoenzymatic method allows the production of specific enantiomeric forms, which can be valuable for drug development and pharmacological studies .
Biodegradable Thermoplastic Elastomers
In the field of materials science, researchers have investigated the use of methylfelbamate in the synthesis of biodegradable thermoplastic elastomers. These materials combine elasticity with biodegradability, making them suitable for various applications, including medical devices and sustainable packaging .
Solid Polymer Electrolytes for Lithium Metal Batteries
Methylfelbamate has found application in the preparation of solid polymer electrolytes for lithium metal batteries. These electrolytes enhance battery safety, stability, and performance. The compound’s unique properties contribute to improved battery efficiency and longevity .
Partial Oxidation Process for Methyl Methacrylate Production
Researchers have explored using methylfelbamate in the partial oxidation process to obtain methyl methacrylate . Methyl methacrylate is a precursor for polymethyl methacrylate (PMMA) glass, commonly used in optical lenses, medical devices, and other transparent materials .
Safety Profile Studies
Oncogenic studies in mice and rats have been conducted to establish a preclinical safety profile for methylfelbamate. These studies assess potential risks associated with long-term use and provide valuable information for regulatory approvals .
Mechanism of Action
Target of Action
It’s known that similar carbamate compounds often interact with the central nervous system, particularly targeting gaba receptors and voltage-gated sodium channels .
Mode of Action
Methylfelbamate, like other carbamates, likely works by enhancing the action of the neurotransmitter GABA, leading to increased inhibition of neuronal firing. This results in a decrease in abnormal electrical activity in the brain, which can help control seizures .
Biochemical Pathways
Carbamates typically affect the gabaergic system, enhancing the inhibitory effects of gaba in the brain and thereby reducing neuronal excitability .
Pharmacokinetics
Similar carbamate compounds are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Methylfelbamate produces reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions. Smaller doses produce muscular relaxation and sedation .
properties
IUPAC Name |
(3-carbamoyloxy-2-methyl-2-phenylpropyl) carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(7-17-10(13)15,8-18-11(14)16)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,15)(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVWKKQRXCPWBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)N)(COC(=O)N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176659 | |
Record name | 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | |
CAS RN |
22131-25-5 | |
Record name | 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.